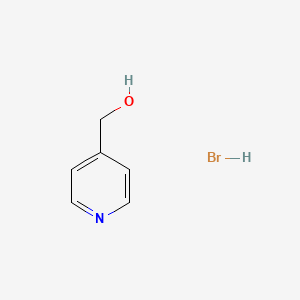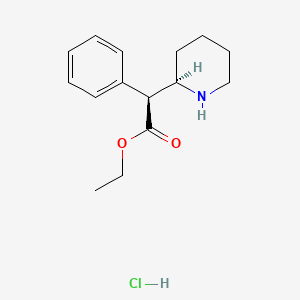![molecular formula C28H46P2Pd B1514527 Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- CAS No. 52359-17-8](/img/structure/B1514527.png)
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of (POCOP)IrHCl with phenylphosphine under mild conditions . The structural features are consistent with a classic pseudo-octahedral iridium compound with three neutral phosphine donors .Molecular Structure Analysis
The molecular formula of this compound is C28H46P2Pd, and it has a molecular weight of 551.04 g/mol . The SMILES representation is [Pd].CC©©P(C1=CC=CC=C1)C©©C.CC©©P(C1=CC=CC=C1)C©©C .Chemical Reactions Analysis
The compound is unreactive at elevated temperatures and is unreactive toward excess phenylphosphine under the sampled conditions .Physical And Chemical Properties Analysis
This compound appears as an off-white crystalline solid . It is air sensitive . The exact mass is 550.211 g/mol .Aplicaciones Científicas De Investigación
Precursor Material in Thin Film Deposition
This compound serves as a precursor material in thin film deposition processes . The thin films produced from this compound can have various applications in electronics, optics, and other fields.
Industrial Chemistry
In industrial chemistry, bis(di-tert-butyl-phenylphosphine)palladium(0) is used in various processes due to its reactivity and stability . It can facilitate reactions under conditions that would be challenging for other catalysts.
LED Manufacturing
Bis(di-tert-butyl-phenylphosphine)palladium(0) is also used in the manufacturing of Light Emitting Diodes (LEDs) . It can be used in the deposition of thin films that form the active layers of LEDs.
Research Use
This compound is often used in research settings, where it can be used to explore new reactions and develop new synthetic methods . Its unique properties make it a valuable tool in the advancement of chemical research.
Safety and Hazards
Mecanismo De Acción
Target of Action
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-, also known as bis(di-tert-butyl-phenylphosphine)palladium(0), is a phosphine-based palladium complex. It primarily targets the reactants in coupling reactions . These reactions are fundamental in various fields of research and industries, including pharmaceutical, chemical, and materials science.
Mode of Action
The compound interacts with its targets by acting as a catalyst in coupling reactions . It facilitates the bond formation between two reactants, leading to the formation of a new compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coupling reaction pathway . In particular, it is used in Suzuki, Kumada, and Negishi coupling reactions . The downstream effects include the formation of new compounds that are crucial in various fields of research and industries .
Result of Action
The molecular and cellular effects of the compound’s action are the formation of new compounds through coupling reactions . These new compounds can have various applications in pharmaceutical, chemical, and materials science.
Propiedades
IUPAC Name |
ditert-butyl(phenyl)phosphane;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H23P.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;/h2*7-11H,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQUBRAVOMHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80789068 | |
| Record name | Di-tert-butyl(phenyl)phosphane--palladium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80789068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- | |
CAS RN |
52359-17-8 | |
| Record name | Di-tert-butyl(phenyl)phosphane--palladium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80789068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(di-tert-butylphenylphosphine)palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methanol](/img/structure/B1514444.png)
![Ethyl (6aR,10aR)-1-{[tert-butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1514445.png)
![(3S,5S,8R,9S,10S,13S,14S,17S)-3-[Tert-butyl(dimethyl)silyl]oxy-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1514446.png)
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)


![2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide](/img/structure/B1514453.png)
![Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate](/img/structure/B1514455.png)


![(2S)-4-Amino-N-[(1R,2S,5S)-5-amino-2-[(2S,4S,5S)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1514463.png)
![[(8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (114C)octadecanoate](/img/structure/B1514464.png)

